molecular formula C7H7N3O2 B1384897 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione CAS No. 1099597-10-0

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

Cat. No. B1384897
CAS RN: 1099597-10-0
M. Wt: 165.15 g/mol
InChI Key: NZZVAOABZOBCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a specialty product used in proteomics research . It has a molecular formula of C7H7N3O2 and a molecular weight of 165.15 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : A study by Malcor et al. (2014) detailed a convenient synthesis method for pyrrolo[3,2-e][1,4]diazepine-2,5-diones, highlighting their reactivity with various nucleophiles. This study provides insights into the regioselective ring opening and a one-pot process to produce a library of these compounds (Malcor et al., 2014).

Chemical Properties and Derivatives

  • Development of Derivatives : Research by El Bouakher et al. (2011) reported on the synthesis of pyrido[3,2-e][1,4]diazepine-2,5-diones and related derivatives, employing condensation of α-amino acid methyl ester derivatives (El Bouakher et al., 2011).

  • Solid Phase Synthesis : Nefzi et al. (1997) described the solid phase synthesis of 1,3,4,7-Tetrasubstituted Perhydro-1,4-diazepine-2,5-diones, highlighting an approach that allows for the preparation of large numbers of individual diazepines (Nefzi et al., 1997).

Applications in Drug Development

  • Potential Drug Scaffolds : Antolak et al. (2014) explored the synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which upon deprotonation, undergo ring contraction to quinolone-2,4-diones, presenting a potentially useful drug scaffold (Antolak et al., 2014).

Mechanistic Studies

  • Mechanistic Insights : The interaction of tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones with electrophilic reagents was investigated by Kemskii et al. (2016), providing valuable mechanistic insights (Kemskii et al., 2016).

Future Directions

The future directions of research involving 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-5-3-9-7(12)6-4(10-5)1-2-8-6/h1-2,8H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVAOABZOBCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 2
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 3
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 4
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 5
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 6
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

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